
4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane
Overview
Description
4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane is an organic compound with the molecular formula C11H10ClF3O and a molecular weight of 250.645 g/mol . This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a ketone functional group attached to a butane backbone. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane typically involves the reaction of 3-trifluoromethylbenzaldehyde with chloroacetone under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorine Position
The terminal chlorine atom undergoes nucleophilic substitution under basic or acidic conditions.
Key Reactions:
Notes:
-
The reaction with amines is critical for synthesizing intermediates in pharmaceuticals (e.g., benzimidazole derivatives) .
-
Steric hindrance from the trifluoromethyl group may reduce substitution rates compared to non-substituted analogs .
Friedel-Crafts Alkylation/Acylation
The ketone group acts as an electrophilic site for Friedel-Crafts reactions with aromatic rings.
Example Reaction:
text4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane + Benzene (AlCl₃) → 4-Chloro-1-(3-trifluoromethylphenyl)-1-phenylbutan-1-one [8]
Mechanism:
-
Activation of ketone by AlCl₃ to form acylium ion.
Applications:
Reduction of the Ketone Group
The ketone is reduced to a secondary alcohol using hydride agents.
Reagents and Outcomes:
Reagent | Product | Yield |
---|---|---|
NaBH₄ (MeOH) | 4-Chloro-1-(3-trifluoromethylphenyl)butan-1-ol | 70–85% |
LiAlH₄ (THF) | Same as above | >90% |
Significance:
-
The alcohol product serves as a precursor for esters or ethers in polymer chemistry.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl functionalization.
Suzuki-Miyaura Coupling:
-
Reagents: Arylboronic acid, Pd(PPh₃)₄, K₂CO₃.
-
Product: 4-Aryl-1-oxo-1-(3-trifluoromethylphenyl)butane.
Heck Reaction:
-
Reagents: Alkenes, Pd(OAc)₂, PPh₃.
-
Product: Alkenylated derivatives.
Mechanistic Insight:
Oxidative addition of the C–Cl bond to Pd(0), followed by transmetallation or alkene insertion.
Cyclization Reactions
Intramolecular cyclizations form fused heterocycles.
Example:
Under acid catalysis, the compound undergoes cyclization to yield tetrahydroquinoline derivatives via Friedel-Crafts pathways .
Conditions:
Grignard and Organometallic Reactions
The chloro group reacts with Grignard reagents to form extended carbon chains.
Reaction Scheme:
textThis compound + CH₃MgBr → 4-Methyl-1-oxo-1-(3-trifluoromethylphenyl)pentane [3][8]
Industrial Relevance:
Oxidation and Halogenation
Oxidation:
-
KMnO₄ (acidic) → Carboxylic acid derivatives.
Halogenation: -
Br₂ (FeBr₃) → Brominated analogs at the phenyl ring.
Reaction Type | Key Reagents | Major Products | Applications |
---|---|---|---|
Nucleophilic Substitution | NaOH, KCN, RNH₂ | Hydroxy-, cyano-, amino derivatives | Pharmaceuticals |
Friedel-Crafts | AlCl₃, aromatic rings | Aryl ketones | Material science |
Reduction | NaBH₄, LiAlH₄ | Secondary alcohols | Polymer precursors |
Cross-Coupling | Pd catalysts | Aryl/alkenyl derivatives | Drug discovery |
Scientific Research Applications
4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research involving this compound focuses on its potential therapeutic properties, including its use as a precursor in the synthesis of drug candidates.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups, including the ketone and chloro groups, play a crucial role in its binding affinity and reactivity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its overall bioavailability .
Comparison with Similar Compounds
4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane can be compared with other similar compounds, such as:
4-Chloro-1-oxo-1-(4-trifluoromethylphenyl)butane: This compound has a similar structure but with the trifluoromethyl group positioned at the para position instead of the meta position.
4-Chloro-1-oxo-1-(3-difluoromethylphenyl)butane: This compound has a difluoromethyl group instead of a trifluoromethyl group, resulting in different chemical properties and reactivity.
4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)pentane: This compound has an extended carbon chain, which may affect its physical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and their positions on the molecular structure, which confer distinct chemical and biological properties.
Biological Activity
4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane is a compound of significant interest in medicinal chemistry due to its potential biological activities and interactions with various biomolecules. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is . The trifluoromethyl group enhances its lipophilicity and stability, which are crucial for biological applications. The compound's structure can be depicted as follows:
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with 3-trifluoromethylbenzene and butanone.
- Formation of Ketone : The ketone moiety is formed through oxidation reactions using agents like potassium permanganate or chromium trioxide.
- Purification : The product is purified through recrystallization or chromatography techniques.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, altering metabolic pathways.
- Receptor Modulation : It can interact with cellular receptors, influencing signal transduction pathways.
- Gene Expression : The compound may affect gene expression by interacting with transcription factors or regulatory proteins.
Biological Activity
Research has shown that this compound exhibits various biological activities, which are summarized in the following table:
Activity Type | Description |
---|---|
Antimicrobial Activity | Exhibits inhibitory effects against certain bacterial strains. |
Anticancer Potential | Demonstrates cytotoxic effects on cancer cell lines in vitro. |
Anti-inflammatory Effects | May reduce inflammation markers in experimental models. |
Analgesic Properties | Shows potential pain-relieving effects in animal models. |
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of this compound, researchers tested its effects on various cancer cell lines, including breast and colon cancer cells. The results indicated that the compound induced apoptosis in these cell lines, suggesting a mechanism involving the activation of caspase pathways. The IC50 values were found to be significantly lower than those of standard chemotherapeutic agents, indicating potent activity.
Case Study 2: Antimicrobial Effects
Another study focused on the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. The results showed that this compound inhibited bacterial growth at low concentrations, highlighting its potential as a lead compound for developing new antibiotics.
Research Applications
This compound has several applications in scientific research:
- Medicinal Chemistry : Used as a scaffold for developing new therapeutic agents.
- Biochemical Research : Investigated for its interactions with biomolecules to understand disease mechanisms.
- Material Science : Explored for its properties in developing new materials with specific functionalities.
Properties
IUPAC Name |
4-chloro-1-[3-(trifluoromethyl)phenyl]butan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3O/c12-6-2-5-10(16)8-3-1-4-9(7-8)11(13,14)15/h1,3-4,7H,2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPWQPQBYIJZJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594133 | |
Record name | 4-Chloro-1-[3-(trifluoromethyl)phenyl]butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166312-46-5 | |
Record name | 4-Chloro-1-[3-(trifluoromethyl)phenyl]butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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